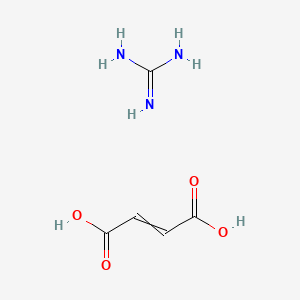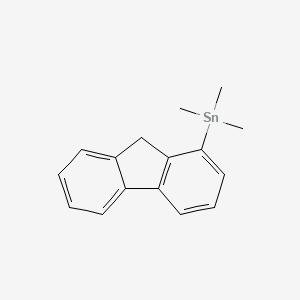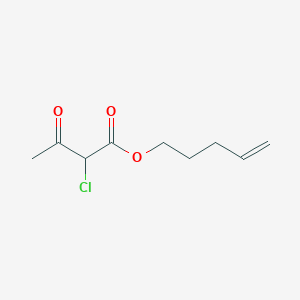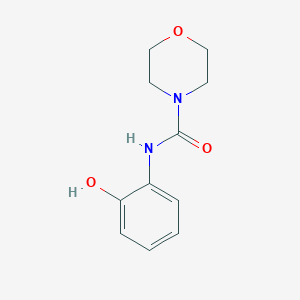
8-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)octanoic acid is a chemical compound that belongs to the class of tetrazoles Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)octanoic acid typically involves the formation of the tetrazole ring followed by the attachment of the octanoic acid chain. One common method includes the cycloaddition reaction between a nitrile and an azide to form the tetrazole ring. The reaction conditions often require the use of a catalyst such as zinc chloride (ZnCl2) and can be carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 8-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)octanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The hydrogen atoms on the tetrazole ring can be substituted with various functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used to introduce halogen atoms into the tetrazole ring.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other nitrogen-containing derivatives.
Substitution: Halogenated tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
8-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)octanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a bioisostere for carboxylic acids in pharmaceuticals.
Wirkmechanismus
The mechanism of action of 8-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)octanoic acid involves its interaction with various molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxylic acid-containing compounds. This interaction can lead to the inhibition of enzymes or receptors, resulting in various biological effects. The sulfur atom in the tetrazole ring can also participate in redox reactions, further contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
5-(1H-Tetrazol-5-yl)isophthalic acid: Known for its use in the synthesis of metal-organic frameworks with unique properties.
Thiophene-2-carbaldehyde oxime: Investigated for its antibacterial activity.
Uniqueness: 8-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)octanoic acid stands out due to the presence of both the tetrazole ring and the octanoic acid chain, which confer unique chemical and biological properties
Eigenschaften
CAS-Nummer |
61606-37-9 |
|---|---|
Molekularformel |
C9H16N4O2S |
Molekulargewicht |
244.32 g/mol |
IUPAC-Name |
8-(5-sulfanylidene-2H-tetrazol-1-yl)octanoic acid |
InChI |
InChI=1S/C9H16N4O2S/c14-8(15)6-4-2-1-3-5-7-13-9(16)10-11-12-13/h1-7H2,(H,14,15)(H,10,12,16) |
InChI-Schlüssel |
RUXSMGTUQWCKQS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCC(=O)O)CCCN1C(=S)N=NN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



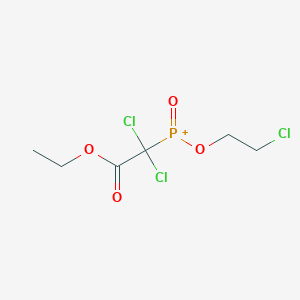

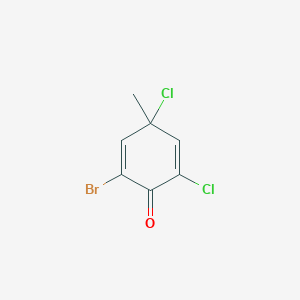
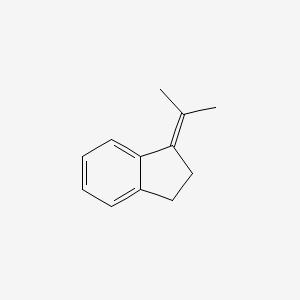


![1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy-](/img/structure/B14586304.png)
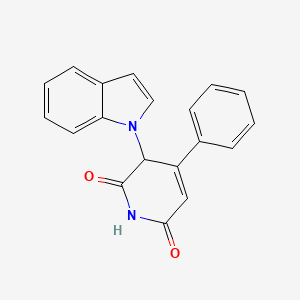
![N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine](/img/structure/B14586318.png)
